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molecular formula C9H9ClOS B8649680 2-(2-Chloroallylthio)phenol

2-(2-Chloroallylthio)phenol

Cat. No. B8649680
M. Wt: 200.69 g/mol
InChI Key: SKIJVOPONJOFQR-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was synthesized in 49% yield from 2-mercaptophenol and 2-chloroallyl chloride according to the general procedure for 16p in Example VII. Pale oil; 1H NMR (CDCl3): 3.48 (d, J=0.7 Hz, 2H), 4.91 (d, J=0.65 Hz, 1H), 5.13 (d, J=1.35 Hz, 1H), 6.69 (s, 1H), 6.87 (dt, J=1.40 Hz, J=7.42 Hz, 1H), 6.99 (dd, J=1.35, J=8.25 Hz, 1H), 7.27 (dt, J=1.65 Hz, J=7.82 Hz, 1H), 7.45 (dd, J=1.65 Hz, J=7.70 Hz, 1H); 13C NMR (CDCl3): 45.30, 115.08, 115.98, 117.31, 120.91, 131.89, 136.59, 137.25, 157.56; HRMS (FAB): 200.00626 calcd for C9H9ClOS [M]+. found 200.00598 (−1.3 ppm, −0.3 mmu).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Cl:9][C:10](=[CH2:13])[CH2:11]Cl>>[Cl:9][C:10](=[CH2:11])[CH2:13][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCl)=C
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC(CSC1=C(C=CC=C1)O)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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